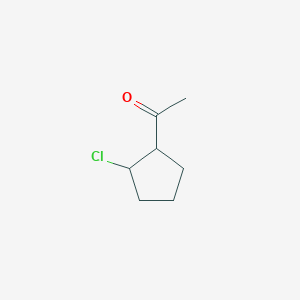
1-(2-Chlorocyclopentyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorocyclopentyl)ethanone is an organic compound with the molecular formula C7H11ClO It is a chlorinated derivative of cyclopentanone, featuring a chlorine atom attached to the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Chlorocyclopentyl)ethanone can be synthesized through several methods. One common approach involves the chlorination of cyclopentanone. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the process is carried out under controlled conditions to ensure the selective chlorination at the desired position on the cyclopentane ring .
Industrial Production Methods
In industrial settings, the production of 1-(2-chlorocyclopentyl)ethanone often involves continuous preparation systems. These systems allow for the automated and controlled addition of reactants, improving the efficiency and yield of the process. For example, a continuous preparation method might use alpha-acetyl-gamma-butyrolactone as a starting material, which undergoes sequential chlorination and ring-closing reactions to produce the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chlorocyclopentyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentyl ethanones, depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Chlorocyclopentyl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(2-chlorocyclopentyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine atom and the ketone group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: The parent compound without the chlorine atom.
2-Chlorocyclopentanone: A similar compound with the chlorine atom in a different position.
1-(1-Chlorocyclopropyl)ethanone: Another chlorinated cycloalkane derivative.
Uniqueness
1-(2-Chlorocyclopentyl)ethanone is unique due to the specific positioning of the chlorine atom, which imparts distinct chemical properties and reactivity. This positioning can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it valuable for specific applications .
Propriétés
Numéro CAS |
73945-56-9 |
|---|---|
Formule moléculaire |
C7H11ClO |
Poids moléculaire |
146.61 g/mol |
Nom IUPAC |
1-(2-chlorocyclopentyl)ethanone |
InChI |
InChI=1S/C7H11ClO/c1-5(9)6-3-2-4-7(6)8/h6-7H,2-4H2,1H3 |
Clé InChI |
HCCYCFVFZRZVAU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCCC1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B13965233.png)

![1-(4-Aminobenzoyl)-7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B13965248.png)

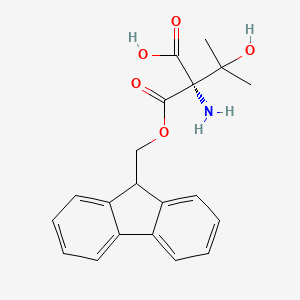
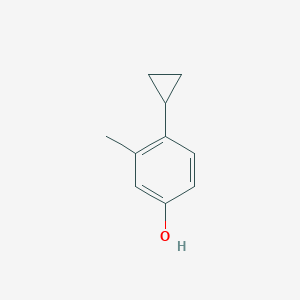
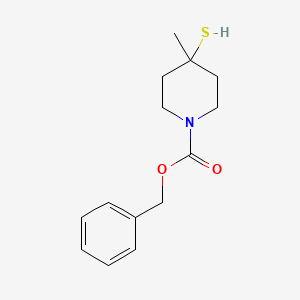

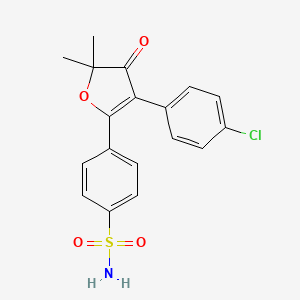
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B13965293.png)
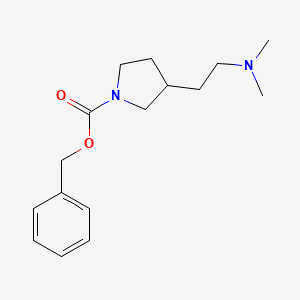


![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)
